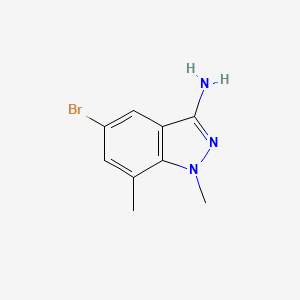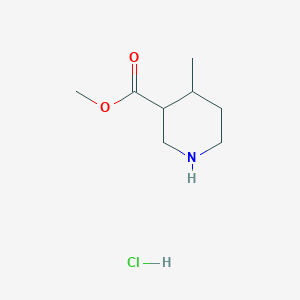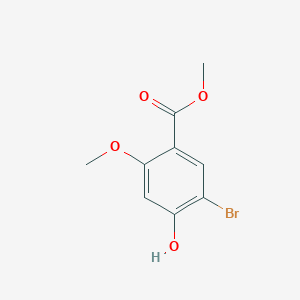
Propiophenone, 2,2',4',6'-tetramethyl-
Overview
Description
Propiophenone, 2,2’,4’,6’-tetramethyl-: is a synthetic organic compound belonging to the class of aromatic ketonesThis compound is characterized by the presence of a carbonyl group (C=O) bound to an aromatic ring with three methyl substituents at positions 2, 4, and 6 (mesityl group), and an additional methyl group attached to the second carbon atom of the three-carbon chain connected to the carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Acylation: One common method for synthesizing Propiophenone, 2,2’,4’,6’-tetramethyl- involves the reaction of mesitylene with isobutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Grignard Reaction: Another synthetic route involves the reaction of 2,4,6-trimethylbenzonitrile with 2-chloropropane in the presence of a Grignard reagent.
Suzuki Coupling: The reaction of 2,4,6-trimethylphenylboronic acid with isobutyryl chloride in the presence of a palladium catalyst can also be used to synthesize this compound.
Industrial Production Methods: Industrial production of Propiophenone, 2,2’,4’,6’-tetramethyl- typically involves large-scale implementation of the aforementioned synthetic routes, with optimization for cost-effectiveness and efficiency. The Friedel-Crafts acylation method is particularly favored due to its simplicity and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Propiophenone, 2,2’,4’,6’-tetramethyl- can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The carbonyl group in Propiophenone, 2,2’,4’,6’-tetramethyl- can be reduced to a secondary alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic ring in Propiophenone, 2,2’,4’,6’-tetramethyl- can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives
Reduction: Secondary alcohols
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry: Propiophenone, 2,2’,4’,6’-tetramethyl- is used as an intermediate in organic synthesis. Its unique structure makes it suitable for various chemical transformations and the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, this compound is explored for its potential pharmacological properties. It serves as a precursor in the synthesis of pharmaceutical agents and other bioactive compounds.
Industry: In the industrial sector, Propiophenone, 2,2’,4’,6’-tetramethyl- is utilized in the production of specialty chemicals, including fragrances and flavoring agents. Its stability and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of Propiophenone, 2,2’,4’,6’-tetramethyl- involves its interaction with specific molecular targets and pathways. The carbonyl group in the compound can participate in nucleophilic addition reactions, forming intermediates that can further react to produce various products. The aromatic ring with multiple methyl substituents enhances the compound’s hydrophobic character, influencing its interactions with biological membranes and proteins.
Comparison with Similar Compounds
- 1-(2,4-dimethylphenyl)propan-1-one
- 2-methyl-1-(2-methylphenyl)propan-1-one
- 1-(2,4,6-trimethylphenyl)butan-1-one
- 2,4,6-Trimethylphenyl isobutyl ketone
Comparison: Propiophenone, 2,2’,4’,6’-tetramethyl- is unique due to its specific arrangement of methyl groups on the aromatic ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits different reactivity patterns and stability, making it suitable for specific applications in organic synthesis and industrial processes .
Properties
IUPAC Name |
2-methyl-1-(2,4,6-trimethylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-8(2)13(14)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEXDBIYAUHTAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288586 | |
| Record name | Propiophenone, 2,2',4',6'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2040-22-4 | |
| Record name | NSC56701 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56701 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propiophenone, 2,2',4',6'-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80288586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-Butyl 6-(methylamino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B3060153.png)



![5,6-Dibromothieno[2,3-d]pyrimidine](/img/structure/B3060157.png)


![8-(3,5-Dibromophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3060164.png)

